![molecular formula C16H17NO4S B2397301 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone CAS No. 2034607-31-1](/img/structure/B2397301.png)
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone
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Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone, also known as DT-010, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including pharmacology, medicinal chemistry, and drug discovery.
Scientific Research Applications
Antimicrobial Activity
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone: has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against various microorganisms, including bacteria, fungi, and other pathogens. By inhibiting microbial growth, DPTM could contribute to the development of novel antimicrobial agents .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, from chronic conditions to acute injuries. DPTM’s anti-inflammatory properties have been studied, suggesting its potential as a therapeutic agent. By modulating inflammatory pathways, it may help manage inflammatory disorders .
Anticancer Research
Heterocyclic compounds often exhibit promising anticancer activity. DPTM’s structure and functional groups make it an interesting candidate for cancer research. Investigations have explored its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
Antioxidant Capacity
Oxidative stress contributes to aging, neurodegenerative diseases, and other health issues. Researchers have evaluated DPTM’s antioxidant capacity, assessing its ability to scavenge free radicals and protect cells from oxidative damage .
Neuropharmacology
Given its unique structure, DPTM may interact with neural receptors or pathways. Studies have investigated its effects on neurotransmitter systems, neuronal function, and potential applications in neuropharmacology .
Drug Design and Development
DPTM’s scaffold could serve as a starting point for designing new drugs. Medicinal chemists explore its modifications, aiming to enhance specific properties or target particular biological pathways. By optimizing DPTM derivatives, researchers may develop innovative therapeutic agents .
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYLLFHNSHJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone |
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